N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE
Description
N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-14-21(23(28)25-15-6-8-19(29-2)17(24)12-15)22-16(13-26-10-4-3-5-11-26)18(27)7-9-20(22)30-14/h6-9,12,27H,3-5,10-11,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRWPTJNECYHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCCCC3)O)C(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the benzofuran core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the benzofuran ring can undergo oxidation to form a ketone or quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Research focuses on its interaction with biological targets and its potential effects on various physiological processes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
- N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-4-(morpholin-1-ylmethyl)-1-benzofuran-3-carboxamide
Uniqueness
The presence of the piperidine moiety in N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE distinguishes it from other similar compounds. This structural feature may contribute to its unique pharmacological properties and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
